N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a 2-methoxyphenyl and a 5-methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . Another approach utilizes microwave-assisted synthesis, which has been shown to be efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, leading to the disruption of cell signaling pathways involved in inflammation and cancer . The compound may also interact with other cellular proteins, modulating their activity and affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-2-methyl-benzo[4,5]thieno[3,2-d]pyrimidin-4-amine: Similar structure with a benzo ring instead of a thieno ring.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a pyrrolo ring instead of a thieno ring.
Uniqueness
N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
917907-27-8 |
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Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3OS/c1-9-7-19-14-12(9)13(15-8-16-14)17-10-5-3-4-6-11(10)18-2/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
GUOHPZCLYOXNLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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